Cas no 116355-49-8 (2,2-difluoroethyl 2-methylprop-2-enoate)
116355-49-8 structure
Product Name:2,2-difluoroethyl 2-methylprop-2-enoate
CAS No:116355-49-8
MF:C6H8F2O2
MW:150.123329162598
CID:2614531
PubChem ID:14227471
Update Time:2025-04-21
2,2-difluoroethyl 2-methylprop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoroethyl 2-methylprop-2-enoate
- DTXCID10508481
- KZHBCZKGLXRLDW-UHFFFAOYSA-N
- DTXSID90557699
- 116355-49-8
- 997-448-0
- AKOS025310238
- 2-Propenoic acid, 2-methyl-, 2,2-difluoroethyl ester
- 2,2-DIFLUOROETHYL METHACRYLATE
- SCHEMBL145854
-
- Inchi: 1S/C6H8F2O2/c1-4(2)6(9)10-3-5(7)8/h5H,1,3H2,2H3
- InChI Key: KZHBCZKGLXRLDW-UHFFFAOYSA-N
- SMILES: FC(COC(C(=C)C)=O)F
Computed Properties
- Exact Mass: 150.04923582Da
- Monoisotopic Mass: 150.04923582Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.093±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 145.9±25.0 ºC (760 Torr),
- Flash Point: 41.6±18.1 ºC,
- Solubility: Slightly soluble (11 g/l) (25 º C),
2,2-difluoroethyl 2-methylprop-2-enoate Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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